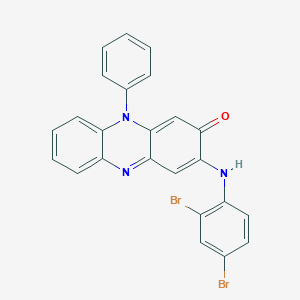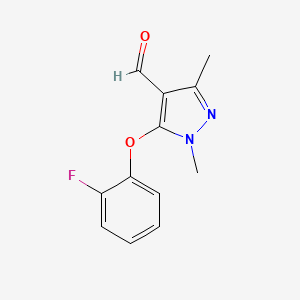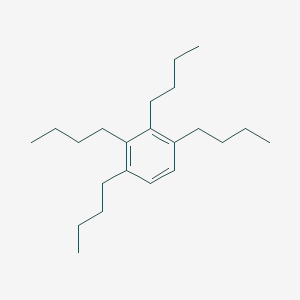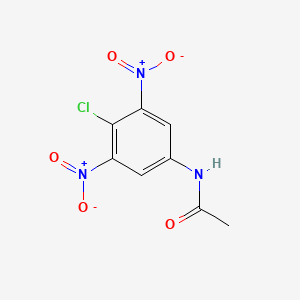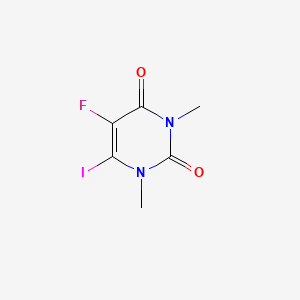
5-Fluoro-6-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of fluorine and iodine atoms in this compound makes it particularly interesting for research in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes:
Halogenation: Introduction of fluorine and iodine atoms into the pyrimidine ring.
Methylation: Addition of methyl groups to the nitrogen atoms in the pyrimidine ring.
Cyclization: Formation of the pyrimidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.
Applications De Recherche Scientifique
5-Fluoro-6-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors.
Biological Research: It is used as a probe to study enzyme interactions and nucleic acid structures.
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The fluorine and iodine atoms can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
6-Iodouracil: A similar compound with iodine substitution, used in nucleic acid research.
Uniqueness
5-Fluoro-6-iodo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct electronic and steric properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Propriétés
Numéro CAS |
105183-68-4 |
|---|---|
Formule moléculaire |
C6H6FIN2O2 |
Poids moléculaire |
284.03 g/mol |
Nom IUPAC |
5-fluoro-6-iodo-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6FIN2O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h1-2H3 |
Clé InChI |
IPQCLGIKRUTJDC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
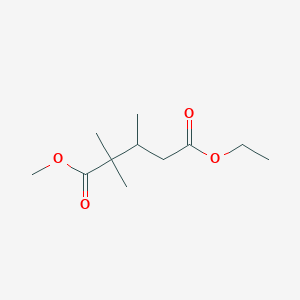
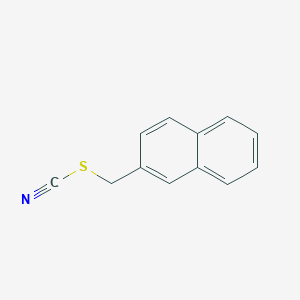
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
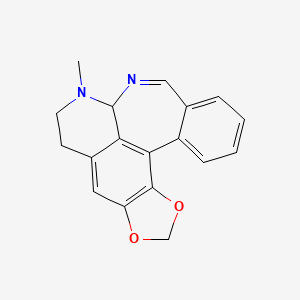

![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
![2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate](/img/structure/B14320851.png)
